molecular formula C11H23Br2N B7944346 4-(2-Bromoethyl)-2,2,6,6-tetramethylpiperidine hydrobromide

4-(2-Bromoethyl)-2,2,6,6-tetramethylpiperidine hydrobromide

Cat. No.: B7944346
M. Wt: 329.11 g/mol
InChI Key: JIAUXHINBYUZBR-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)-2,2,6,6-tetramethylpiperidine hydrobromide is an organic compound with the molecular formula C11H23Br2N. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of a bromoethyl group and four methyl groups attached to the piperidine ring. This compound is typically used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethyl)-2,2,6,6-tetramethylpiperidine hydrobromide typically involves the reaction of 2,2,6,6-tetramethylpiperidine with 2-bromoethanol in the presence of a strong acid such as hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the hydrobromide salt. The reaction conditions usually include:

    Temperature: Room temperature to moderate heating

    Solvent: Often carried out in an inert solvent like dichloromethane or toluene

    Catalyst: Strong acid like hydrobromic acid

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)-2,2,6,6-tetramethylpiperidine hydrobromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Conditions typically involve mild heating and the use of polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to avoid over-oxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous conditions.

Major Products

    Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives.

    Oxidation: Products include N-oxides and other oxidized forms.

    Reduction: The major product is the corresponding ethyl derivative.

Scientific Research Applications

4-(2-Bromoethyl)-2,2,6,6-tetramethylpiperidine hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-2,2,6,6-tetramethylpiperidine hydrobromide involves its interaction with nucleophiles due to the presence of the bromoethyl group. This group is highly reactive and can form covalent bonds with various nucleophilic species, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromoethyl)piperidine hydrobromide
  • 4-(2-Bromoethyl)morpholine hydrobromide
  • 2-Bromoethylamine hydrobromide

Comparison

4-(2-Bromoethyl)-2,2,6,6-tetramethylpiperidine hydrobromide is unique due to the presence of four methyl groups on the piperidine ring, which provide steric hindrance and influence the compound’s reactivity and selectivity in chemical reactions. This distinguishes it from other similar compounds, which may lack these methyl groups and thus exhibit different chemical behaviors and applications.

Properties

IUPAC Name

4-(2-bromoethyl)-2,2,6,6-tetramethylpiperidine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22BrN.BrH/c1-10(2)7-9(5-6-12)8-11(3,4)13-10;/h9,13H,5-8H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAUXHINBYUZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)CCBr)C.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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